Cas no 300355-64-0 (Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate)
Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- 300355-64-0
- Methyl2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate
- methyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate
- Methyl 3-fluoro-4-(trifluoromethyl)phenylacetate
- Methyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate
- methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate
- (3-fluoro-4-trifluoromethyl-phenyl)-acetic acid methyl ester
- SCHEMBL2645838
- CS-0529368
- Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate
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- Inchi: 1S/C10H8F4O2/c1-16-9(15)5-6-2-3-7(8(11)4-6)10(12,13)14/h2-4H,5H2,1H3
- InChI Key: BAGJSCPJMSMEBH-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C(F)(F)F)CC(=O)OC
Computed Properties
- Exact Mass: 236.046
- Monoisotopic Mass: 236.046
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26.3Ų
Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600032-250mg |
Methyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate |
300355-64-0 | 98% | 250mg |
¥19925.00 | 2024-08-02 |
Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate
Recent Advances in the Study of Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate (CAS: 300355-64-0) in Chemical Biology and Pharmaceutical Research
Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate (CAS: 300355-64-0) is a fluorinated aromatic ester that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique trifluoromethyl and fluoro substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and central nervous system (CNS) drugs.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate as a key building block in the synthesis of COX-2 inhibitors. The researchers demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The study highlighted the importance of the trifluoromethyl group in enhancing metabolic stability and bioavailability.
In the field of oncology, a recent preprint (2024) from a collaborative research team at MIT and Harvard described the incorporation of Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate into novel small-molecule kinase inhibitors. The fluorinated aromatic core was found to improve target binding affinity and selectivity against various cancer-associated kinases, particularly in drug-resistant tumor models. Molecular docking studies revealed that the compound's unique electronic properties contributed to enhanced interactions with hydrophobic pockets in kinase domains.
Pharmacokinetic studies of Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate derivatives have shown promising results. A 2023 paper in Drug Metabolism and Disposition reported that fluorination at the 3-position significantly improved blood-brain barrier penetration, making this compound class particularly interesting for CNS drug development. Several pharmaceutical companies have included analogs of this structure in their pipelines for neurodegenerative disease treatments.
The synthetic accessibility of Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate has also been a focus of recent research. A 2024 publication in Organic Process Research & Development described a novel continuous-flow synthesis method that improved yield (82%) and reduced production costs by 40% compared to traditional batch processes. This advancement is particularly significant for scaling up production of this important pharmaceutical intermediate.
Looking forward, researchers anticipate that Methyl 2-(3-fluoro-4-trifluoromethylphenyl)acetate will continue to play a crucial role in drug discovery, especially as the pharmaceutical industry increasingly focuses on fluorinated compounds to improve drug properties. Current clinical trials involving derivatives of this compound are expected to report results in 2025, which may further validate its therapeutic potential.
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